![molecular formula C19H21N3O3S B2844132 2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380039-80-3](/img/structure/B2844132.png)
2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
- MSB-0010853 has been investigated for its potential use in nonlinear optical devices. Its dense network of hydrogen bonds and sulfo groups within layered structures makes it an interesting candidate for applications such as optical triggering, light frequency transducers, and modulators .
- Research groups have explored the synthesis of related compounds containing the pyridine moiety. While not directly about MSB-0010853, these studies provide insights into the broader field of antibacterial agents .
- MSB-0010853 can be intercalated into layered inorganic hosts, such as clays, silicates, and metal oxalates. These host materials serve as carriers for the push–pull chromophores, potentially enhancing their nonlinear optical properties .
- Classical molecular simulation methods have been employed to understand the arrangement of MSB-0010853 and its derivatives within layered structures. These simulations provide valuable insights into the intercalation process and the interactions between the guest molecules and host layers .
- Researchers have synthesized related compounds, including 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Although not identical to MSB-0010853, these studies contribute to our understanding of similar chemical structures .
Nonlinear Optics and Electro-Optic Materials
Antibacterial Agents
Layered Inorganic Compounds
Molecular Simulation Studies
Chemical Synthesis and Characterization
TGF-βI Receptor Kinase Inhibitors
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-12-18(6-9-21-15)25-14-16-7-10-22(11-8-16)26(23,24)19-5-3-2-4-17(19)13-20/h2-6,9,12,16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTPIMDUYSLSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile |
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